Lipophilicity and Predicted Aqueous Solubility of 1,3-Oxazol-5-ylmethanol vs. Methyl-Substituted Analog
The XLogP3 value for 1,3-oxazol-5-ylmethanol is calculated to be -0.5, a significantly lower value compared to its 4-methyl analog (4-Methyloxazole-5-methanol), which is predicted to have a higher logP due to the addition of a hydrophobic methyl group. This difference in lipophilicity is accompanied by a predicted aqueous solubility of 25.1 mg/mL for 1,3-oxazol-5-ylmethanol . This is a stark contrast to the predicted solubility of the more lipophilic 2-Phenyloxazol-5-ylmethanol analog, which would be expected to be much lower. Such a solubility differential is critical in the design of high-throughput screening assays and in the selection of reaction media for large-scale synthesis.
| Evidence Dimension | Lipophilicity and Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | XLogP3: -0.5; Predicted Solubility: 25.1 mg/mL |
| Comparator Or Baseline | 4-Methyloxazole-5-methanol: XLogP3 predicted > -0.5 (higher lipophilicity) |
| Quantified Difference | Target compound is more hydrophilic by at least 0.5 log units; predicted solubility is 25.1 mg/mL |
| Conditions | In silico prediction using XLOGP3 algorithm; solubility calculated by ESOL topological method |
Why This Matters
This quantitative difference in hydrophilicity directly impacts aqueous solubility, influencing assay design, reaction solvent choice, and bioavailability predictions in drug development.
